![molecular formula C11H17NO2 B2597559 N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide CAS No. 2157281-27-9](/img/structure/B2597559.png)
N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a spirocyclic lactone that contains a propenamide moiety, which makes it a versatile molecule for chemical synthesis and biological studies.3]heptan-1-yl)prop-2-enamide.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide is not well understood. However, it is believed that this compound may interact with ion channels and receptors in the nervous system. It has been reported that this compound can modulate the activity of GABA(A) receptors, which are involved in the regulation of neuronal excitability. This compound may also interact with other ion channels and receptors, such as voltage-gated calcium channels and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in various studies. It has been reported that this compound can increase the activity of GABA(A) receptors, which leads to the inhibition of neuronal activity. This effect may be beneficial for the treatment of anxiety and epilepsy. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can also be modified to generate analogs with different biological activities. However, there are some limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not well understood, which may limit its use in some studies. In addition, the effects of this compound on different cell types and tissues are not well characterized, which may limit its applicability in certain research fields.
Direcciones Futuras
There are several future directions for the research on N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide. One direction is to investigate the mechanism of action of this compound in more detail. This may involve the use of molecular biology and biophysical techniques to identify the targets of this compound and to characterize its interactions with these targets. Another direction is to explore the potential therapeutic applications of this compound. This may involve the synthesis of analogs with improved pharmacological properties and the evaluation of their efficacy in animal models of disease. Finally, the development of new synthetic routes for this compound and its analogs may also be an area of future research.
Métodos De Síntesis
The synthesis of N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide involves the reaction between 3-methoxy-2-cyclohexen-1-one and propargylamine in the presence of a catalytic amount of copper iodide. The reaction proceeds through a spirocyclization process, which results in the formation of the spirocyclic lactone. The yield of this reaction is moderate, and the purity of the product can be improved by using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide has potential applications in various research fields, including medicinal chemistry, chemical biology, and neuroscience. This compound can be used as a building block for the synthesis of novel compounds with biological activity. It can also be used as a probe to study the mechanism of action of enzymes and receptors. In addition, this compound can be used as a tool to investigate the function of ion channels and neurotransmitter receptors in the nervous system.
Propiedades
IUPAC Name |
N-(3-methoxyspiro[3.3]heptan-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-10(13)12-8-7-9(14-2)11(8)5-4-6-11/h3,8-9H,1,4-7H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQPKXYSOTXUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C12CCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2597479.png)
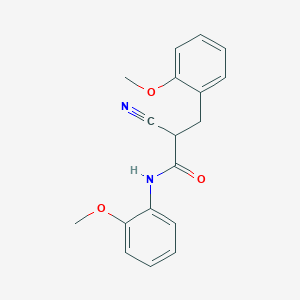

![9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B2597483.png)
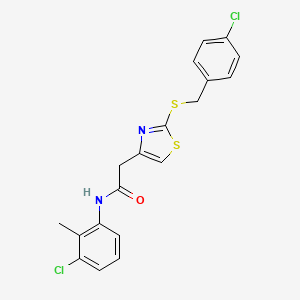

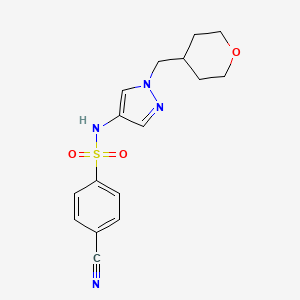
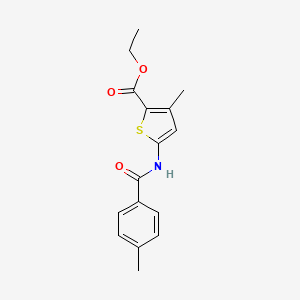
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2597490.png)
![N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597494.png)

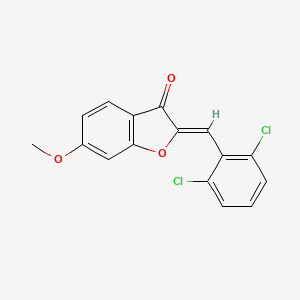
![1-((1R,5S)-8-(2-(naphthalen-1-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2597499.png)